molecular formula C21H18O6 B3998999 [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate

Cat. No.: B3998999
M. Wt: 366.4 g/mol
InChI Key: PIPXBUXTGGNDLO-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction is carried out in dry DMF (dimethylformamide) with triethylamine (TEA) as a base, and the mixture is heated at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice and stirred to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions has been explored to enhance the yield and reduce reaction times . These methods are advantageous for industrial applications due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

The compound has shown potential in biological research due to its antimicrobial and anti-inflammatory properties. It has been tested for its ability to inhibit the growth of bacterial strains and reduce inflammation in vitro .

Medicine

In medicine, the compound is being explored for its anticancer properties. Studies have shown that coumarin derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activities make it a versatile compound for various applications .

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate apart is its unique combination of functional groups, which confer a wide range of reactivity and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-4-6-14(7-5-12)19(22)13(2)26-20(23)17-11-15-10-16(25-3)8-9-18(15)27-21(17)24/h4-11,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPXBUXTGGNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate
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